molecular formula C4H6O B147353 3-Butyn-1-OL CAS No. 927-74-2

3-Butyn-1-OL

Cat. No. B147353
CAS RN: 927-74-2
M. Wt: 70.09 g/mol
InChI Key: OTJZCIYGRUNXTP-UHFFFAOYSA-N
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Description

3-Butyn-1-ol is a chemical compound that has been the subject of various studies due to its utility in organic synthesis. It serves as a building block for asymmetric synthesis, as indicated by its enantioselective addition to aldehydes, which provides access to optically active terminal acetylenes .

Synthesis Analysis

The synthesis of derivatives of 3-butyn-1-ol has been explored in several studies. For instance, the hydroalumination-iodinolysis of 3-butyn-1-ol has been applied to the stereoselective synthesis of sex pheromones for the leaf roller moth . Additionally, Zr-catalyzed methylalumination followed by AlCl3-promoted stereoisomerization has been used to produce 4-iodo-3-methyl-3-buten-1-ols, which are valuable synthons for the synthesis of (Z)-alkene containing isoprenoids .

Molecular Structure Analysis

The molecular structure and conformation of 3-butyn-1-ol have been studied using gas electron diffraction and ab initio calculations. The preferred conformation is gauche, with a non-linear H-C≡C-C fragment in this conformer . X-ray diffraction analysis has also been used to study the intramolecular coordination in related compounds, revealing a distorted trigonal bipyramidal geometry around the metal atom .

Chemical Reactions Analysis

3-Butyn-1-ol undergoes various chemical reactions that have been characterized in the literature. For example, the palladium(II)-catalyzed dicarbonylation of 3-butyn-1-ols leads to the formation of γ-butyrolactones, which are important intermediates in organic synthesis . The compound also participates in facile E-to-Z isomerization routes, which are crucial for the selective synthesis of isoprenoids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-butyn-1-ol have been investigated through calorimetric and computational studies. The enthalpies of combustion and vaporization have been measured, and the gas-phase enthalpies of formation have been determined . Vibrational spectra and ab initio calculations have provided insights into the vibrational assignments and conformational equilibria of the compound .

Scientific Research Applications

Thermodynamic Studies

3-Butyn-1-ol has been a subject of interest in thermodynamic studies. Research focusing on the calorimetric and computational study of 3-butyn-1-ol revealed insights into the enthalpies of combustion and vaporization. Precise measurements were conducted through static bomb combustion calorimetry and correlation gas chromatography techniques. The study also discussed the relationships between the enthalpies of formation of various alcohols and hydrocarbons, contributing significantly to the understanding of thermodynamic properties of 1-alkynols like 3-butyn-1-ol (Vélez et al., 2005).

Catalytic Hydrogenation Processes

3-Butyn-1-ol has been analyzed in the context of catalytic hydrogenation processes. A comparative evaluation involving this compound demonstrated its utility in multiphase catalytic hydrogenation, offering insights into reactor efficiency and hydrogen utilization. The study accentuated the benefits of using an oscillatory baffled reactor over a traditional Parr reactor, highlighting the compound's role in enhancing process efficiency (Navarro-Fuentes et al., 2019).

Spectroscopy and Molecular Structure Analysis

The molecular structure and behavior of 3-butyn-1-ol have been explored through spectroscopy and ab initio investigations. Detailed studies on its conformers, including the most stable species, have been conducted using microwave spectroscopy and ab initio methods. These investigations have provided valuable data on the compound's rotational constants, dipole moment values, and the interaction between free and H-bonded OH stretching frequency (Slagle et al., 2004).

Chemical Synthesis and Applications

3-Butyn-1-ol has found applications in the synthesis of complex organic compounds. For instance, it served as a starting material in the synthesis of the epoxydiene-containing macrolide nucleus of oximidine I, showcasing its versatility in organic synthesis (Harvey et al., 2003).

Safety And Hazards

3-Butyn-1-ol is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, keep away from sources of ignition, and take measures to prevent the build up of electrostatic charge .

Future Directions

3-Butyn-1-ol is used as an intermediate of an active pharmaceutical ingredient such as fexofenadine . It is also used in the study of a palladium-catalyzed coupling with beta-tetrionic acid bromide to prepare alkynyl substituted furanones . These uses suggest potential future directions in pharmaceutical applications and organic synthesis.

properties

IUPAC Name

but-3-yn-1-ol
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InChI

InChI=1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OTJZCIYGRUNXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
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DSSTOX Substance ID

DTXSID1022136
Record name 3-Butyn-1-ol
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Molecular Weight

70.09 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Butyn-1-ol
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Product Name

3-Butyn-1-OL

CAS RN

927-74-2
Record name 3-Butyn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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